molecular formula C17H17NO4 B11696962 Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11696962
M. Wt: 299.32 g/mol
InChI Key: PVHFYHNHOTXYKZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with an amide-linked (3-methylphenoxy)acetyl group. Structurally, it comprises a methyl ester (COOCH₃) attached to a benzene ring, with a secondary amide (–NHCO–) connecting the aromatic system to a phenoxyacetyl moiety. The phenoxy group is further substituted with a methyl group at the meta position, enhancing steric and electronic effects.

This compound belongs to a class of benzoate derivatives widely explored in medicinal and agrochemical research due to their tunable bioactivity. For instance, palladium-catalyzed aryl amination (as in ) or acetyl protection strategies () could be adapted for its preparation .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-15(10-12)22-11-16(19)18-14-8-6-13(7-9-14)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

PVHFYHNHOTXYKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting methyl 4-aminobenzoate with (3-methylphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction:

Methyl 4-aminobenzoate+(3-Methylphenoxy)acetyl chlorideTEATarget Compound+HCl\text{Methyl 4-aminobenzoate} + \text{(3-Methylphenoxy)acetyl chloride} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}

Typical Conditions :

  • Solvent : DCM (0°C to room temperature).

  • Molar Ratio : 1:1.2 (amine:acyl chloride).

  • Yield : 75–85% after recrystallization.

Optimization Challenges

Excess acyl chloride or prolonged reaction times may lead to diacylation. Source highlights the importance of pH control during workup, where maintaining a slightly basic aqueous phase (pH 9–12) ensures efficient extraction of the product into organic solvents like methylene chloride. This aligns with methodologies for isolating analogous esters.

Coupling Agent-Mediated Synthesis

Use of Carbodiimides

For milder conditions, 3-methylphenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids moisture-sensitive acid chlorides:

3-Methylphenoxyacetic acid+EDC/HOBtActive esterMethyl 4-aminobenzoateTarget Compound\text{3-Methylphenoxyacetic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Methyl 4-aminobenzoate}} \text{Target Compound}

Advantages :

  • Reduced risk of ester hydrolysis.

  • Suitable for heat-sensitive substrates.

Limitations :

  • Higher cost due to coupling reagents.

  • Requires rigorous exclusion of moisture.

Stepwise Synthesis via Intermediate Formation

Synthesis of (3-Methylphenoxy)acetic Acid

3-Methylphenol is reacted with chloroacetic acid under alkaline conditions (NaOH, 80°C), followed by acidification to yield (3-methylphenoxy)acetic acid:

3-Methylphenol+ClCH2COOHNaOH(3-Methylphenoxy)acetic Acid\text{3-Methylphenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{(3-Methylphenoxy)acetic Acid}

Yield : ~90% after recrystallization.

Acid Chloride Preparation

The carboxylic acid is treated with thionyl chloride (SOCl2_2) to form the corresponding acyl chloride:

(3-Methylphenoxy)acetic Acid+SOCl2(3-Methylphenoxy)acetyl Chloride+SO2+HCl\text{(3-Methylphenoxy)acetic Acid} + \text{SOCl}2 \rightarrow \text{(3-Methylphenoxy)acetyl Chloride} + \text{SO}2 + \text{HCl}

Purity : >98% after distillation.

Comparative Analysis of Methods

Parameter Direct Acylation Coupling Agent Stepwise Synthesis
Yield 75–85%70–80%80–90%
Reaction Time 2–4 hours6–8 hours8–12 hours
Cost LowHighModerate
Scalability HighModerateHigh
Purity Challenges DiacylationMoisture sensitivityIntermediate purification

Data synthesized from analogous protocols in sources .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight* Notable Properties/Applications Reference
This compound (3-methylphenoxy)acetyl amino C₁₇H₁₇NO₅ 315.32 Hypothetical agrochemical/pharmaceutical intermediate
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate Phenylsulfonyl amino acetyl C₁₇H₁₈N₂O₅S 362.40 Sulfonamide group enhances electronegativity; potential enzyme inhibition
Methyl 4-(carbamoylamino)benzoate Carbamoyl amino C₉H₁₀N₂O₃ 194.19 Aquaporin-3/7 inhibitor; demonstrates bioisosteric replacement strategies
Metsulfuron methyl ester Triazinyl sulfonyl carbamate C₁₄H₁₅N₅O₆S 381.36 Herbicide; sulfonylurea motif critical for activity
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Trifluoromethoxy and acetamido C₁₁H₁₀F₃NO₄ 277.20 Enhanced lipophilicity via CF₃ group; used in fluorinated drug design

*Calculated molecular weights based on formulae; experimental data may vary.

Key Observations:

Substituent Impact on Bioactivity: The (3-methylphenoxy)acetyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with sulfonyl or triazinyl groups (e.g., metsulfuron methyl ester), which confer strong electronegativity for target binding . Carbamoyl derivatives (e.g., Methyl 4-(carbamoylamino)benzoate) exhibit hydrogen-bonding capacity, crucial for aquaporin inhibition .

Synthetic Flexibility :

  • Similar compounds employ diverse coupling strategies. For example, highlights palladium-mediated aryl amination for benzoate-amine linkages, while uses acetyl migration for trifluoromethoxy substitution .

Physicochemical Properties: The trifluoromethoxy group in Methyl 4-acetamido-3-(trifluoromethoxy)benzoate significantly increases metabolic stability compared to non-fluorinated analogues . Sulfonylureas (e.g., metsulfuron) rely on acidic protons for herbicidal activity, a feature absent in the target compound .

Biological Activity

Methyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C17H19N1O4C_{17}H_{19}N_{1}O_{4} and a molecular weight of approximately 299.34 g/mol. The compound features an amide linkage and a phenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures may modulate the activity of key enzymes involved in various physiological processes, such as inflammation and oxidative stress.

Enzyme Inhibition

Studies have shown that related compounds exhibit significant inhibition against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's. For instance, one study reported IC50 values for similar compounds indicating effective inhibition at low concentrations:

CompoundIC50 (AChE)IC50 (BChE)
Compound A1.90 µM0.084 µM
This compoundTBDTBD

This suggests that this compound could also possess therapeutic potential in treating cognitive disorders.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. Similar compounds have demonstrated significant inhibition of lipid peroxidation and high antioxidant activity in assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power). These findings suggest that this compound may have applications in managing diseases associated with oxidative stress.

Neuroprotective Effects

Research published in Frontiers in Pharmacology explored the neuroprotective effects of compounds structurally related to this compound. The study found that these compounds could significantly reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, indicating potential protective effects against neurodegeneration.

Case Studies

  • Neuroprotective Study : A study assessed the effects of similar compounds on neuronal cell lines exposed to neurotoxins. Results indicated a marked decrease in cell death and oxidative stress markers when treated with these compounds, highlighting their potential role in neuroprotection.
  • Antioxidant Efficacy : In another investigation, related compounds exhibited significant antioxidant activity in mouse brain homogenates, further supporting their therapeutic potential in conditions characterized by oxidative damage.

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